(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one
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Overview
Description
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: is an organic compound with a unique structure that includes a hydroxyimino group and two methoxy groups attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one typically involves the reaction of 5,6-dimethoxyindan-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
Oxidation: Formation of 2-nitro-5,6-dimethoxy-3H-inden-1-one.
Reduction: Formation of 2-amino-5,6-dimethoxy-3H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxy groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one: The E-isomer of the compound, which has different stereochemistry.
5,6-dimethoxyindan-1-one: The precursor to the compound, lacking the hydroxyimino group.
2-amino-5,6-dimethoxy-3H-inden-1-one: The reduced form of the compound.
Uniqueness: (2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one is unique due to its specific stereochemistry and the presence of both hydroxyimino and methoxy groups
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(12-14)11(13)7(6)5-10(9)16-2/h4-5,14H,3H2,1-2H3/b12-8- |
InChI Key |
AXBBGHFTZOZJHA-WQLSENKSSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=N/O)/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=NO)C2=O)OC |
Origin of Product |
United States |
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